molecular formula C17H12O2 B600104 8-Phenylnaphthalene-1-carboxylic acid CAS No. 130818-32-5

8-Phenylnaphthalene-1-carboxylic acid

Cat. No.: B600104
CAS No.: 130818-32-5
M. Wt: 248.281
InChI Key: MLIDMVMMZZFWFZ-UHFFFAOYSA-N
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Description

8-Phenylnaphthalene-1-carboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by the presence of a phenyl group attached to the eighth position of the naphthalene ring and a carboxylic acid group at the first position. The molecular formula of this compound is C17H12O2, and it has a molecular weight of 248.27 g/mol . This compound is a colorless, crystalline solid with a melting point of 108-110°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylnaphthalene-1-carboxylic acid can be achieved through several methods:

    Friedel-Crafts Acylation: This method involves the acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Palladium-Catalyzed C8–H Arylation: This method involves the arylation of 1-naphthoic acid derivatives with aryl iodides using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Phenylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

8-Phenylnaphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The phenyl and naphthalene rings contribute to the compound’s aromaticity, affecting its electronic properties and reactivity in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic Acid: Similar structure but lacks the phenyl group at the eighth position.

    2-Phenylnaphthalene-1-carboxylic Acid: Similar structure but with the phenyl group at the second position.

    8-Methylnaphthalene-1-carboxylic Acid: Similar structure but with a methyl group instead of a phenyl group at the eighth position.

Uniqueness

8-Phenylnaphthalene-1-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased aromaticity and reactivity in substitution reactions, making it valuable in various research and industrial applications.

Biological Activity

8-Phenylnaphthalene-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a phenyl group and a carboxylic acid functional group. This structure contributes to its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects, although more research is needed to elucidate its efficacy and mechanisms.
  • Biocontrol Applications : The compound has been explored for its potential use in agricultural biocontrol, particularly against plant pathogens.

The mechanism of action of this compound involves several biochemical pathways:

  • Interaction with Enzymes : The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing enzyme activity and metabolic pathways.
  • Aromatic Interactions : The phenyl and naphthalene rings allow for π-π stacking interactions with other aromatic molecules, which can affect molecular recognition processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

These results highlight the compound's potential as a therapeutic agent against bacterial infections.

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest

These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various naphthalene derivatives, including this compound. The results showed that modifications to the naphthalene structure could enhance antimicrobial activity. Researchers noted that compounds with higher lipophilicity exhibited improved efficacy against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of this compound in combination with other chemotherapeutic agents. The combination treatment resulted in synergistic effects, enhancing the overall cytotoxicity against cancer cells while reducing side effects typically associated with chemotherapy.

Properties

IUPAC Name

8-phenylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIDMVMMZZFWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704773
Record name 8-Phenylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130818-32-5
Record name 8-Phenylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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